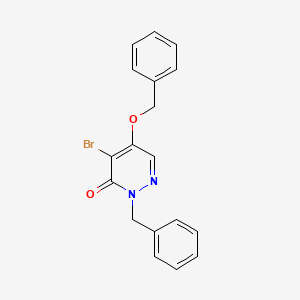
2-benzyl-5-(benzyloxy)-4-bromopyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-5-(benzyloxy)-4-bromopyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a bromine atom at the fourth position, a benzyloxy group at the fifth position, and a benzyl group at the second position on the pyridazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(benzyloxy)-4-bromopyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyridazinone core can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Benzyloxy Group Addition: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group, often facilitated by a base such as potassium carbonate.
Benzyl Group Addition: The benzyl group can be added through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzyl-5-(benzyloxy)-4-bromopyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogen replacing bromine.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
2-benzyl-5-(benzyloxy)-4-bromopyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-benzyl-5-(benzyloxy)-4-bromopyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and benzyloxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-benzyl-5-(benzyloxy)-4-chloropyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
2-benzyl-5-(benzyloxy)-4-fluoropyridazin-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
2-benzyl-5-(benzyloxy)-4-iodopyridazin-3(2H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-benzyl-5-(benzyloxy)-4-bromopyridazin-3(2H)-one imparts unique reactivity and properties compared to its halogenated analogs
Propriétés
Numéro CAS |
565156-82-3 |
|---|---|
Formule moléculaire |
C18H15BrN2O2 |
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
2-benzyl-4-bromo-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C18H15BrN2O2/c19-17-16(23-13-15-9-5-2-6-10-15)11-20-21(18(17)22)12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Clé InChI |
FXJLZJCKUOCPNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)OCC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


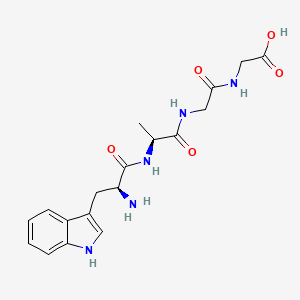
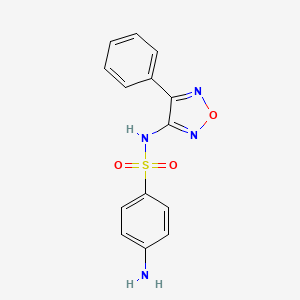
![3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15215127.png)
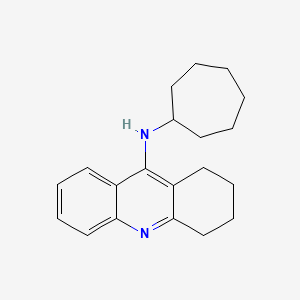
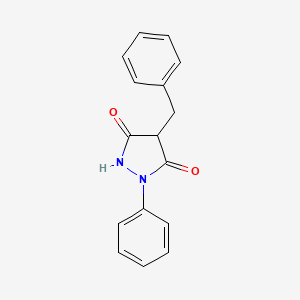
![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
![7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15215154.png)
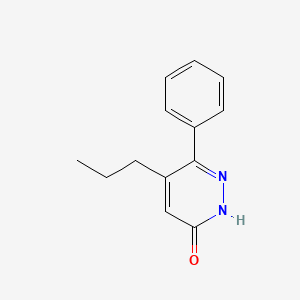
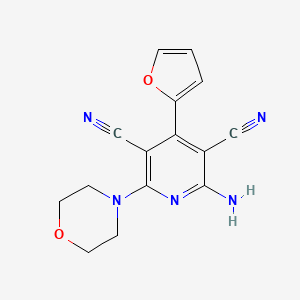
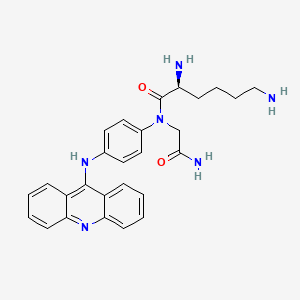

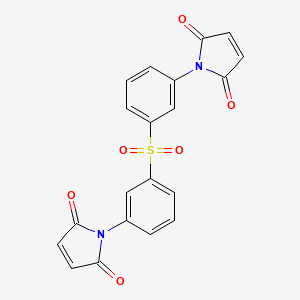
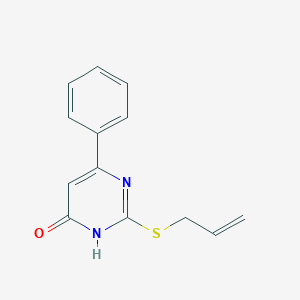
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide](/img/structure/B15215218.png)
